tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to a phenyl ring, which is further connected to a piperazine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate typically involves the reaction of 3-bromo-2-methylphenylamine with tert-butyl 4-piperazinecarboxylate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The piperazine ring can be reduced to form different piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazine derivatives.
Oxidation Reactions: Products include carboxylic acid derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of potential therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards its targets. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(3-bromo-4-methylphenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-bromo-2-cyanophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-bromo-5-methoxyphenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C16H23BrN2O2 |
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Molecular Weight |
355.27 g/mol |
IUPAC Name |
tert-butyl 4-(3-bromo-2-methylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O2/c1-12-13(17)6-5-7-14(12)18-8-10-19(11-9-18)15(20)21-16(2,3)4/h5-7H,8-11H2,1-4H3 |
InChI Key |
WMJGPYBJTILONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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